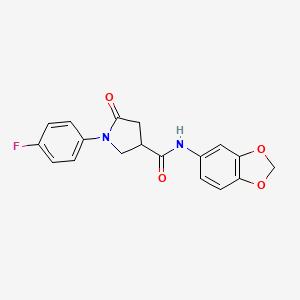
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential research applications. This compound belongs to the family of indole-derived cannabinoids and has been found to interact with the endocannabinoid system in the human body. In
Mechanism of Action
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. These receptors are involved in the regulation of various physiological processes, such as pain perception, appetite, mood, and immune function. When this compound binds to these receptors, it activates signaling pathways that can lead to changes in gene expression, neurotransmitter release, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory activity. It has also been found to affect the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which could have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing and monitoring due to its potency.
Future Directions
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the investigation of its effects on various disease models, such as chronic pain, inflammation, and autoimmune disorders. Additionally, further studies could explore the potential therapeutic applications of this compound, such as its use as an analgesic or anti-inflammatory agent. Finally, research could focus on the development of new synthetic cannabinoids with improved selectivity and potency for specific receptor subtypes, which could lead to the development of more effective and targeted therapies.
Synthesis Methods
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. Another method involves the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid to form the intermediate, which is then reacted with 3,4-methylenedioxyphenylacetic acid to produce this compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. One study found that this compound has a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. Another study showed that this compound has anti-inflammatory effects, which could be beneficial for the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-12-1-4-14(5-2-12)21-9-11(7-17(21)22)18(23)20-13-3-6-15-16(8-13)25-10-24-15/h1-6,8,11H,7,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXBPVVWWIHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

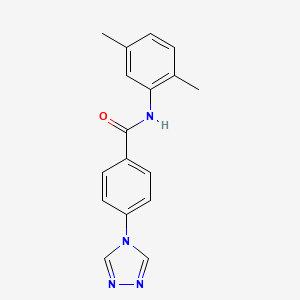
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

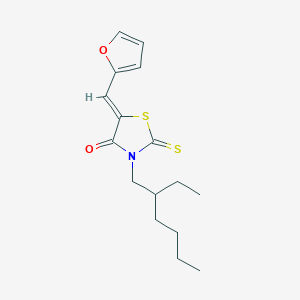
![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
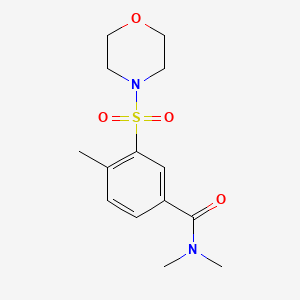
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
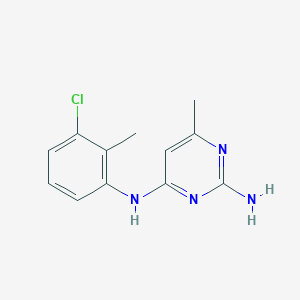
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)